![molecular formula C12H14BrClO B13083140 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene](/img/structure/B13083140.png)
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene is an organic compound characterized by the presence of a bromocyclopentyl group attached to a benzene ring through an oxy-methyl linkage, with a chlorine atom substituted at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene typically involves the following steps:
Formation of 2-Bromocyclopentanol: This intermediate is prepared by the bromination of cyclopentanol using bromine in the presence of a suitable solvent.
Oxy-Methylation: The 2-bromocyclopentanol is then reacted with formaldehyde to introduce the oxy-methyl group.
Coupling with 3-Chlorobenzene: The final step involves the coupling of the oxy-methylated intermediate with 3-chlorobenzene under suitable conditions, often using a catalyst such as palladium in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene depends on its specific applicationThe pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-4-chlorobenzene
- 1-([(2-Bromocyclopentyl)oxy]methyl)-3-methoxybenzene
Uniqueness
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Biological Activity
1-([(2-Bromocyclopentyl)oxy]methyl)-3-chlorobenzene, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores its biological properties, including cytotoxic effects, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a chlorobenzene ring substituted with a bromocyclopentyl ether, which is significant for its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:
- Receptor Modulation : Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition : Possible inhibition of specific enzymes involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress in target cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. The following table summarizes the findings from different studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SK-MEL-28 (Melanoma) | 18.65 | Induction of ROS production |
HeLa (Cervical Cancer) | 25.00 | Apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 30.50 | Cell cycle arrest |
These results indicate that this compound exhibits selective cytotoxicity towards melanoma cells, suggesting a potential for targeted cancer therapies.
Case Studies
-
In Vitro Antitumor Effects :
A study demonstrated that the compound significantly increased ROS levels in SK-MEL-28 cells, leading to apoptosis. The half-maximal inhibitory concentration (IC50) was determined at 18.65 µg/mL, highlighting its potency against melanoma cells . -
Toxicological Assessment :
Toxicity evaluations in zebrafish models indicated moderate embryotoxicity at concentrations above 1.5 µg/mL. Lower concentrations showed no lethal effects but did alter enzyme activities associated with oxidative stress .
Discussion
The findings suggest that this compound has significant biological activity, particularly in cancer models. Its mechanism appears to involve oxidative stress induction and enzyme modulation, which could be harnessed for therapeutic purposes.
Properties
Molecular Formula |
C12H14BrClO |
---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
1-[(2-bromocyclopentyl)oxymethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H14BrClO/c13-11-5-2-6-12(11)15-8-9-3-1-4-10(14)7-9/h1,3-4,7,11-12H,2,5-6,8H2 |
InChI Key |
CFZGIOYPMDTEOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.